molecular formula C10H8ClN3O3 B1405635 4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1355170-45-4

4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1405635
M. Wt: 253.64 g/mol
InChI Key: KMSGHQKDFJTKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClN3O3 and its molecular weight is 253.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Chemical Properties

4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. Research on 1,2,4-triazole derivatives, including compounds structurally related to 4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, has shown promising biological features. These compounds demonstrate a range of activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The interest in these derivatives is driven by their potential in modern organic synthesis, which allows for chemical modeling to enhance their biological activities (Ohloblina, 2022).

Environmental Impact and Toxicity

Understanding the environmental impact and toxicity of chlorophenyl compounds, such as the 3-chlorophenyl group present in 4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, is crucial. Chlorophenols, including 3-chlorophenol, generally exhibit moderate toxic effects to mammalian and aquatic life. Their persistence in the environment can vary, potentially becoming moderate to high depending on environmental conditions. This is particularly pronounced for 3-chlorophenol. Understanding the consequences of contamination by such compounds in aquatic environments is essential for assessing their overall safety and ecological footprint (Krijgsheld & Gen, 1986).

Therapeutic Applications

The structural diversity of 1,2,4-triazole derivatives allows for the development of new drugs with various biological activities. These compounds are crucial in the pharmaceutical industry for creating new medications with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activities against several neglected diseases. The development of novel 1,2,4-triazole derivatives, including those similar to 4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, is of great interest due to their potential therapeutic applications. However, there is a need for new, more efficient preparations of these compounds that consider current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

properties

IUPAC Name

4-(3-chlorophenyl)-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-13-10(17)14(8(12-13)9(15)16)7-4-2-3-6(11)5-7/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSGHQKDFJTKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
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4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
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4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
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4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
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4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
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4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

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